
(R)-4-(3-Fluorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(3-Fluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H10FNO It is a derivative of pyrrolidinone, where a fluorophenyl group is attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Fluorophenyl)pyrrolidin-2-one typically involves the reaction of 3-fluorobenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrrolidinone derivative. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route employed .
Industrial Production Methods
Industrial production of ®-4-(3-Fluorophenyl)pyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
®-4-(3-Fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of fluorophenyl derivatives .
Scientific Research Applications
®-4-(3-Fluorophenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ®-4-(3-Fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidinone ring may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
®-4-Phenylpyrrolidin-2-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
®-4-(4-Fluorophenyl)pyrrolidin-2-one: The fluorine atom is positioned differently, potentially altering its reactivity and interactions.
®-4-(3-Chlorophenyl)pyrrolidin-2-one: Substitution of fluorine with chlorine can lead to changes in chemical behavior and biological activity.
Uniqueness
®-4-(3-Fluorophenyl)pyrrolidin-2-one is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This specific substitution can significantly influence its chemical reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H10FNO |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
(4R)-4-(3-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10FNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
RAATVVLZQPDIED-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@@H](CNC1=O)C2=CC(=CC=C2)F |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


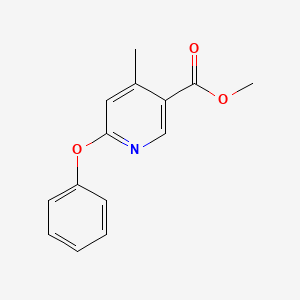
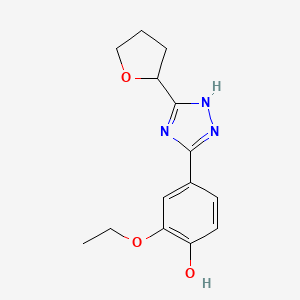

![3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11791496.png)
![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B11791499.png)
![Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11791500.png)
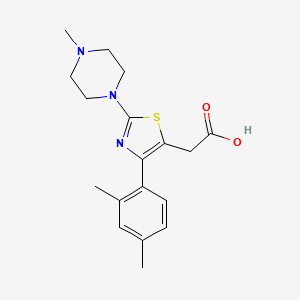
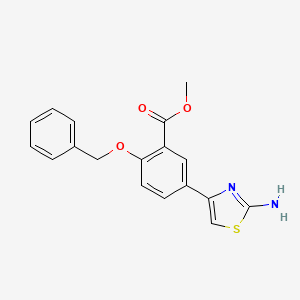

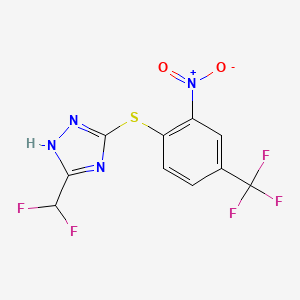
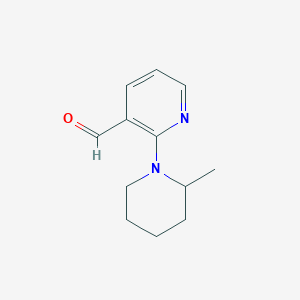
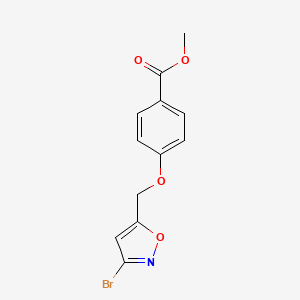
![5-(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791549.png)

